molecular formula C24H27F3N2O4 B1221326 [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 138383-07-0

[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate

Cat. No.: B1221326
CAS No.: 138383-07-0
M. Wt: 464.5 g/mol
InChI Key: GZJHZWDNNABIOE-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SQ-31765 involves several steps, starting with the preparation of the benzazepine core structure. The synthetic route typically includes the following steps :

    Formation of the Benzazepine Core: This involves the cyclization of appropriate precursors to form the benzazepine ring.

    Functionalization: Introduction of functional groups such as the trifluoromethyl group and the methoxyphenyl group.

    Final Modifications: Addition of the dimethylaminoethyl group and the acetyloxy group to complete the synthesis.

Chemical Reactions Analysis

SQ-31765 undergoes various chemical reactions, including :

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzazepine core and the methoxyphenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Scientific Research Applications

SQ-31765 has several scientific research applications, including :

    Cardiovascular Research: It is used to study its effects on calcium channels in the cardiovascular system, particularly in reducing ischemia and myocardial infarct size.

    Neuroscience: The compound is used to investigate its effects on neuronal calcium channels and related signaling pathways.

    Pharmacology: Researchers use SQ-31765 to explore its potential as a therapeutic agent for various conditions involving calcium channel dysregulation.

Mechanism of Action

SQ-31765 exerts its effects by blocking benzazepine calcium channels . This inhibition reduces calcium influx into cells, which can lead to various physiological effects such as vasodilation and reduced myocardial ischemia. The molecular targets include specific calcium channels in the cardiovascular and nervous systems .

Properties

IUPAC Name

[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N2O4/c1-15(30)33-22-18(16-8-10-17(32-4)11-9-16)14-19-20(24(25,26)27)6-5-7-21(19)29(23(22)31)13-12-28(2)3/h5-11,18,22H,12-14H2,1-4H3/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJHZWDNNABIOE-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160653
Record name SQ-31765 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138383-07-0
Record name SQ-31765 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138383070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-31765 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQ-31765 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L83603JAQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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